2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-phenylcarbamate
Description
2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-phenylcarbamate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenylcarbamoyloxy and methyl groups, and an ethyl N-phenylcarbamate moiety.
Properties
IUPAC Name |
2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-15-14-18(28-20(26)22-17-10-6-3-7-11-17)24(23-15)12-13-27-19(25)21-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERWIWOAECKBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-phenylcarbamate typically involves the following steps:
Formation of the pyrazole ring:
Substitution reactions: The methyl group is introduced via alkylation reactions.
Carbamate formation: The ethyl N-phenylcarbamate moiety is synthesized through the reaction of ethyl chloroformate with aniline, followed by coupling with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-methylcarbamate
- 2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-ethylcarbamate
- 2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-propylcarbamate
Uniqueness
2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-phenylcarbamate is unique due to its specific substitution pattern and the presence of both phenylcarbamoyloxy and N-phenylcarbamate groups
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
